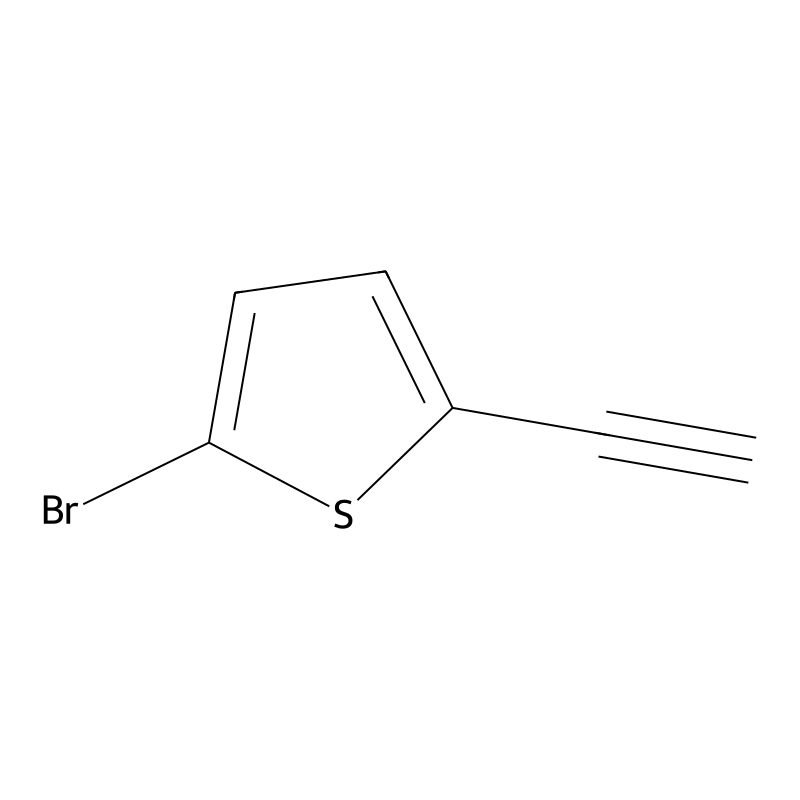

2-Bromo-5-ethynylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of the ethynyl group makes 2-bromo-5-ethynylthiophene a terminal alkyne. Terminal alkynes are valuable intermediates in organic synthesis due to their reactivity in various coupling reactions. These reactions allow researchers to create complex organic molecules by linking the ethynyl group to other functional groups [1].

Source

[1] Biosynth - 2-Bromo-5-ethynylthiophene refer to their "Technical Data" section:

- Ligand Design: The combination of the aromatic thiophene ring and the reactive ethynyl group makes 2-bromo-5-ethynylthiophene a potential candidate for ligand design. Ligands are molecules that bind to metals in coordination complexes, which are used as catalysts in many chemical reactions. The unique properties of 2-bromo-5-ethynylthiophene could allow researchers to develop new and efficient catalysts [2].

2-Bromo-5-ethynylthiophene is an organobromine compound characterized by a thiophene ring substituted with a bromine atom at the second position and an ethynyl group at the fifth position. Its molecular formula is C₈H₆BrS, and it has a molecular weight of approximately 215.1 g/mol. The structure features a conjugated system, which enhances its electronic properties, making it of interest in various chemical applications.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed reactions, such as the Mizoroki-Heck and Sonogashira reactions, to form more complex organic molecules. For example, it can react with terminal alkynes to produce substituted thiophenes .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups into the thiophene ring .

The synthesis of 2-bromo-5-ethynylthiophene can be achieved through several methods:

- Palladium-Catalyzed Cross-Coupling: This method involves reacting 2-bromo-5-thiophenecarboxaldehyde with terminal alkynes in the presence of palladium catalysts .

- Halogenation and Alkylation: Starting from thiophene derivatives, halogenation followed by ethynylation can yield the desired compound.

- Direct Ethynylation: Using ethynyl lithium or other ethynylating agents directly on bromothiophene derivatives can also be an effective route .

2-Bromo-5-ethynylthiophene has several applications:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Material Science: It is used as a building block in the synthesis of polymers and materials with tailored electronic properties.

- Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor for developing new therapeutic agents.

Interaction studies involving 2-bromo-5-ethynylthiophene are essential for understanding its behavior in biological systems and materials science. Research indicates that compounds with similar structures can interact with various biological targets, potentially influencing their efficacy and safety profiles. Further investigations into its interactions with proteins or nucleic acids could elucidate its potential therapeutic applications.

Several compounds share structural similarities with 2-bromo-5-ethynylthiophene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-methylthiophene | Thiophene ring with methyl substitution | Methyl group may influence solubility and reactivity. |

| 2-Bromo-3-(trimethylsilyl)thiophene | Thiophene ring with silyl substitution | Silyl group enhances stability and solubility in organic solvents. |

| 5-Ethynylthiophene | Thiophene ring without bromine | Lacks halogen functionality; potentially less reactive. |

The presence of the bromine atom in 2-bromo-5-ethynylthiophene distinguishes it from these similar compounds by enhancing its reactivity in cross-coupling reactions while providing unique electronic characteristics due to the conjugated system formed by the ethynyl group.

Transition Metal-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling in Terminal Alkyne Functionalization

The Sonogashira coupling reaction represents a powerful synthetic tool for the functionalization of 2-bromo-5-ethynylthiophene, particularly due to its dual reactive sites. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides under relatively mild conditions.

The synthesis of 2-bromo-5-ethynylthiophene itself typically involves a two-step process. First, 2,5-dibromothiophene undergoes selective Sonogashira coupling with trimethylsilylacetylene to form 2-bromo-5-trimethylsilylethynylthiophene. This is followed by desilylation under basic conditions to afford the target compound. The detailed procedure involves:

2-Bromo-5-trimethylsilylethynylthiophene (1.3 g, 5.0 mmol) is dissolved in a THF/MeOH 1:1 mixture (20 ml), to which KOH aqueous solution (5M, 1 ml) is added. The reaction mixture is allowed to stir for 1 hour, washed with brine and extracted with ethyl acetate three times. The organic layers are combined and dried using anhydrous MgSO4, yielding 2-bromo-5-ethynylthiophene with approximately 90% yield.The terminal alkyne functionality of 2-bromo-5-ethynylthiophene enables its participation in further Sonogashira couplings as the alkyne partner. Additionally, the bromine at the 2-position can undergo Sonogashira coupling with various terminal alkynes, allowing for sequential functionalization at both positions.

Recent developments have focused on copper-free Sonogashira protocols to overcome limitations such as homocoupling side reactions and air sensitivity. These improved methodologies utilize air-stable palladium precatalysts that rapidly access monoligated states, facilitating efficient coupling at room temperature without copper co-catalysts. The reaction scope notably includes challenging coupling partners such as 3-bromothiophene and other electron-rich heteroaromatic bromides.

Table 1: Comparison of Traditional and Copper-Free Sonogashira Coupling Conditions

| Parameter | Traditional Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Air-stable Pd precatalysts |

| Co-catalyst | CuI (5-10 mol%) | None |

| Base | Et₃N, iPr₂NH | DABCO, amines, carbonates |

| Solvent | DMF, THF, amines | THF, DMF, water |

| Temperature | Room temperature to 100°C | Room temperature |

| Atmosphere | Inert (deaerated) | Can be performed in air |

| Side reactions | Glaser homocoupling | Significantly reduced |

| Functional group tolerance | Moderate | Enhanced |

A recent study by Algso and Kivrak demonstrated the utility of terminal alkyne-functionalized thiophenes in Sonogashira couplings. They synthesized a novel terminal alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, and tested it in cross-coupling reactions with various aryl iodides. The optimized conditions employed PdCl₂(PPh₃)₂ (0.035 mol) and CuI (0.035 mmol) catalysts in DMF/triethylamine at room temperature for 10 hours.

Buchwald-Hartwig Amination for Heterocyclic Analogues

The Buchwald-Hartwig amination provides a complementary approach for functionalizing the bromine position of 2-bromo-5-ethynylthiophene through C–N bond formation. This palladium-catalyzed reaction couples aryl halides with amines to form arylamine products.

Studies on bromothiophene amination have revealed that the reaction proceeds efficiently under mild conditions using Cs₂CO₃ as a base. Notably, anilines bearing electron-donating groups perform well in these couplings, whereas electron-withdrawing substituents necessitate higher catalyst loadings and yield lower conversions.

The mechanism of Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed couplings:

- Oxidative addition of the aryl halide (e.g., 2-bromo-5-ethynylthiophene) to a Pd(0) species

- Addition of the amine nucleophile to the resulting Pd(II) complex

- Deprotonation by the base

- Reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst

A potential side reaction involves β-hydride elimination from the amide intermediate, resulting in reduction of the aryl halide and formation of an imine by-product. This can be particularly problematic with thiophene substrates but can be mitigated through appropriate ligand selection.

Table 2: Buchwald-Hartwig Amination Conditions for Bromothiophenes

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligands | Biaryl phosphines, BINAP derivatives |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ |

| Solvent | Toluene, dioxane, THF |

| Temperature | 80-110°C |

| Reaction time | 12-24 hours |

| Substrate scope | Various polysubstituted bromothiophenes |

| Compatible amines | Anilines, alkylamines, heterocyclic amines |

When applied to 2-bromo-5-ethynylthiophene, the Buchwald-Hartwig amination presents an opportunity to selectively functionalize the bromine position while preserving the terminal alkyne functionality for subsequent transformations. This sequential functionalization strategy enables the construction of highly elaborated thiophene derivatives with diverse substitution patterns.

Halogen Dance Mechanisms in Regioselective Bromination

Lithium-Bromine Exchange Dynamics in Thiophene Rearrangement

Halogen dance (HD) reactions represent a fascinating class of transformations involving the rearrangement of halogen substituents on aromatic rings through a series of lithiation and lithium-halogen exchange processes. These reactions are particularly relevant to brominated thiophenes like 2-bromo-5-ethynylthiophene, offering opportunities for regioselective functionalization.

The mechanism of halogen dance reactions in thiophene systems has been elucidated through detailed density functional theory (DFT) studies. The lithium-bromine exchange represents the core process in these transformations, with SN2-type transition states significantly favored over four-center exchange pathways.

A typical halogen dance sequence for a 2-bromothiophene derivative involves:

- Lithium-proton exchange (lithiation) at the 3-position via lithium diisopropylamide (LDA)

- Lithium-halogen exchange between the lithiated species and another 2-bromothiophene molecule

- Formation of 2,3-dibromothiophene as a key intermediate

- Subsequent lithium-halogen exchange leading to rearranged products

DFT calculations have revealed that the second step (lithium-halogen exchange) represents the rate-limiting process with an activation barrier of approximately 45 kJ/mol for the SN2 pathway, whereas subsequent exchange steps proceed through barrierless transitions with submerged transition states.

Table 3: Energy Barriers for Lithium-Bromine Exchange Steps in Halogen Dance Reactions

| Reaction Step | Transition State Type | Activation Energy (kJ/mol) |

|---|---|---|

| Step 2: Initial Li-Br exchange | Four-center | 202.2 |

| Step 2: Initial Li-Br exchange | SN2 | 44.93 |

| Step 3: Transmetallation | Four-center | 175.6 |

| Step 3: Transmetallation | SN2 | -12.22 (barrierless) |

| Step 4: Final rearrangement | Four-center | 193.1 |

| Step 4: Final rearrangement | SN2 | -20.89 (barrierless) |

For 2-bromo-5-ethynylthiophene, the halogen dance mechanism provides a potential route to access the 3-bromo-5-ethynylthiophene or 4-bromo-5-ethynylthiophene isomers, which are otherwise difficult to synthesize directly. The presence of the ethynyl group may influence the regioselectivity of the lithiation step and subsequent rearrangements, creating opportunities for controlled isomerization.

Thermodynamic vs Kinetic Control in Multi-Substituted Products

The outcome of halogen dance reactions in thiophene derivatives like 2-bromo-5-ethynylthiophene is governed by an interplay of thermodynamic and kinetic factors. Understanding these controlling elements enables strategic manipulation of reaction conditions to favor specific isomeric products.

DFT studies have demonstrated that while the overall driving force for halogen dance reactions is thermodynamic stability of the products, the actual reaction pathway is tightly controlled by kinetic factors, particularly temperature. The SN2-type lithium-bromide transition states generally proceed with minimal or no activation barriers except for the rate-determining second step.

A noteworthy feature of the halogen dance reaction in 5-substituted-2-bromothiophenes (applicable to 2-bromo-5-ethynylthiophene) is its characterization as a "pseudo-clock" mechanism. This is attributed to a highly favorable bromide catalysis step and the regeneration of 2-bromothiophene during the reaction sequence. This mechanistic understanding explains the observed product distributions and provides a basis for optimizing reaction conditions.

Table 4: Factors Influencing Thermodynamic vs Kinetic Control in Halogen Dance Reactions

| Factor | Effect on Thermodynamic Control | Effect on Kinetic Control |

|---|---|---|

| Temperature | Higher temperatures favor thermodynamic products | Lower temperatures favor kinetic products |

| Base strength | Stronger bases overcome energetic barriers | Milder bases limit pathways to kinetic products |

| Lithiating agent | Affects selectivity of initial deprotonation | Influences rate of subsequent exchange steps |

| Reaction time | Longer times allow equilibration | Shorter times may trap kinetic intermediates |

| Substituent effects | Alter relative stabilities of isomers | Affect activation barriers for exchange processes |

For multi-substituted thiophenes like 2-bromo-5-ethynylthiophene, the electronic and steric properties of both the bromo and ethynyl substituents influence the thermodynamic stability of various isomeric products. The electron-withdrawing nature of the ethynyl group may stabilize negative charge at adjacent positions, potentially directing the regioselectivity of lithiation and subsequent rearrangements.

Understanding the mechanistic details and controlling factors of halogen dance reactions enables the strategic synthesis of otherwise inaccessible isomers of ethynylbromothiophenes, expanding the synthetic utility of these valuable building blocks.

Photoredox Catalysis for Mild Functionalization Pathways

Visible-Light-Mediated C–H Borylation Techniques

Photoredox catalysis has emerged as a powerful strategy for the mild functionalization of heteroarenes, offering opportunities to modify 2-bromo-5-ethynylthiophene through selective C–H activation processes. C–H borylation represents a particularly valuable transformation, introducing a versatile boryl group that serves as a platform for subsequent derivatization.

Recent advances in photochemical C–H borylation have facilitated the direct functionalization of thiophene derivatives under remarkably mild conditions. Traditional borylation methods typically require transition metal catalysts (Ir or Rh complexes), harsh thermal conditions, and rigorous exclusion of oxygen. In contrast, visible-light-driven approaches permit borylation under ambient temperatures with significantly shorter reaction times.

A breakthrough methodology for the visible-light-driven borylation of heteroarenes, including thiophenes, utilizes a gel network as a compartmentalized reaction medium. This innovative approach enables the reaction to proceed under aerobic conditions, circumventing the typical requirement for an inert atmosphere.

The optimized procedure involves:

- Heteroarene substrate (e.g., thiophene halide)

- Bis(pinacolato)diboron (B₂pin₂) as the borylating agent

- N,N-diisopropylethylamine (DIPEA) as base

- A physical gel formed by N,N′-bis(octadecyl)-L-boc-glutamic diamide as the confined medium

- Irradiation with visible light (410–700 nm) using cold-white LEDs

- Reaction time of just 2 hours under aerobic conditions

When applied to 2-bromo-5-ethynylthiophene, this method could potentially introduce a boryl group at the C3 or C4 position, creating a tri-functionalized thiophene building block with exceptional synthetic versatility.

Table 5: Comparison of C–H Borylation Methods for Thiophene Derivatives

| Method | Catalyst | Light Source | Atmosphere | Medium | Borylating Agent | Temperature | Time |

|---|---|---|---|---|---|---|---|

| Traditional | Ir or Rh complexes | None (thermal) | Inert | Solution | B₂pin₂ | 80-120°C | 24-48h |

| Transition metal photocatalyzed | Re or Mn complexes | UV | CO (2 atm) | Solution | B₂pin₂ | RT | Variable |

| Metal-free photochemical | None | Visible | Inert | Solution | B₂pin₂ | RT | 0.5-2h |

| Gel-phase photochemical | None | Visible (410-700 nm) | Aerobic | Gel | B₂pin₂ | RT | 2h |

Another noteworthy photochemical borylation approach employs a hydrogen atom transfer (HAT) strategy under visible light irradiation. This method utilizes photoredox catalysis to generate carbon-centered radicals that rapidly undergo borylation. The regioselectivity typically favors the most electron-rich positions, offering complementary selectivity to traditional C–H borylation methods.

For 2-bromo-5-ethynylthiophene, these photoredox-catalyzed borylation strategies provide opportunities for late-stage functionalization while maintaining the valuable bromine and ethynyl handles for orthogonal transformations.

Oxidative Alkyne Activation Under Ambient Conditions

The terminal alkyne functionality in 2-bromo-5-ethynylthiophene presents exciting opportunities for oxidative activation under mild conditions through photoredox catalysis. Traditional methods for alkyne functionalization typically rely on transition metal π-activation or strong acids, often requiring harsh conditions incompatible with sensitive functional groups.

A significant advancement in this area involves the use of photoexcited acridinium organic dyes for the divergent functionalization of alkynes. This approach relies on the formation of vinyl cation radicals as key intermediates, enabling transformations that would be challenging under conventional conditions. The excited-state acridinium catalysts possess exceptionally high reduction potentials (up to +2.21 V), capable of oxidizing alkynes despite their inherently high oxidation potentials.

When applied to 2-bromo-5-ethynylthiophene, this photoredox strategy could enable selective functionalization of the terminal alkyne while preserving the bromine functionality for orthogonal transformations. Depending on the nucleophile employed, various difunctionalized products could be accessed under mild, catalytic conditions.

An alternative approach combines transition-metal catalysis with photoredox activation for the functionalization of alkynes with organoboron reagents. This hybrid strategy enables access to stereochemically defined multisubstituted alkenes through regioselective insertion across the triple bond.

Table 6: Oxidative Alkyne Activation Methods Compatible with 2-Bromo-5-ethynylthiophene

| Method | Catalyst System | Activation Mode | Reaction Conditions | Potential Products |

|---|---|---|---|---|

| Acridinium photoredox | Acridinium dyes | SET oxidation | Visible light, RT | Difunctionalized alkenes |

| Metal/photoredox dual catalysis | Pd or Ni + photocatalyst | Combined activation | Blue LEDs, mild base | Arylated/alkylated alkynes |

| Organoboron functionalization | Pd(II) complexes + visible light | 1,2-insertion | Ambient conditions | syn-addition products |

| Photosensitized cycloadditions | Ru(bpy)₃²⁺ or organic dyes | Energy transfer | Visible light, RT | Heterocyclic frameworks |

For 2-bromo-5-ethynylthiophene specifically, these photoredox approaches offer significant advantages:

- Preservation of the sensitive thiophene core and bromine functionality

- Mild reaction conditions compatible with diverse functional groups

- Access to novel structural motifs through unconventional transformation pathways

- Potential for sequential or one-pot multi-component reactions

- Stereochemical control in the formation of alkene products

These innovative photoredox methodologies significantly expand the synthetic utility of 2-bromo-5-ethynylthiophene, enabling rapid diversification under mild, sustainable conditions that complement traditional cross-coupling approaches.

Conjugated Polymer Architectures for Charge Transport Optimization

2-Bromo-5-ethynylthiophene serves as a critical building block in the synthesis of conjugated polymer architectures designed for optimized charge transport properties . The compound's unique structural features, including the bromine atom at the second position and the ethynyl group at the fifth position, create a conjugated system that enhances electronic properties essential for organic electronics applications . The molecular formula C₆H₃BrS provides a molecular weight of approximately 215.1 grams per mole, with the conjugated framework facilitating efficient charge carrier mobility .

The synthesis of conjugated polymers incorporating 2-bromo-5-ethynylthiophene typically employs palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling methodologies [20]. These synthetic approaches enable the construction of extended π-conjugated systems where the ethynyl functionality serves as a coupling point for polymer chain extension [9]. Research has demonstrated that thiophene derivatives with terminal alkyne functionalities can achieve significant charge mobilities, with ladder-type poly(para-phenylene) chains in solution reaching intrachain mobilities of 600 square centimeters per volt-second [23].

The incorporation of 2-bromo-5-ethynylthiophene into polymer backbones creates opportunities for tuning electronic properties through structural modifications [16]. Studies have shown that the regioregularity of conjugated polymers significantly influences their aggregation behavior and charge transport characteristics [16]. Head-to-tail regioregular arrangements in thiophene-based polymers can form well-ordered crystalline phases that facilitate band-like charge transport [16].

Donor-Acceptor Systems in Bulk Heterojunction Solar Cells

2-Bromo-5-ethynylthiophene plays a significant role in the development of donor-acceptor systems for bulk heterojunction solar cell applications [4] [5]. The compound's ability to participate in push-pull electronic systems makes it valuable for creating materials with tunable optical and electronic properties [4]. Research has demonstrated that dithienylethenes bearing different substitution patterns can control intramolecular charge transfer interactions, which are crucial for photovoltaic performance [4].

Bulk heterojunction solar cells incorporating thiophene-based conjugated polymers have achieved notable power conversion efficiencies [5] . Poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2-b]thiophene) has demonstrated efficiencies of 2.3 percent when blended with phenyl C61-butyric acid methyl ester in a 1:4 ratio [5]. The hole mobility in these blends, measured using space charge limited current modeling, reached 3.8 × 10⁻⁴ square centimeters per volt-second [5].

More advanced polymer systems incorporating 2-bromo-5-ethynylthiophene derivatives have achieved higher efficiencies . Devices with polymer:PC71BM active layers have demonstrated power conversion efficiencies of 7.05 percent with active areas of 0.09 square centimeters . The PTT-ODTTBT:PC71BM system has shown particularly promising results with efficiencies of 6.88 ± 0.12 percent .

The performance metrics of these systems are summarized in the following table:

| Device Type | Active Material | Performance Metric | Key Feature |

|---|---|---|---|

| Bulk Heterojunction Solar Cell (pBTTT) | poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2-b]thiophene) | 2.3% efficiency | 1:4 pBTTT:PCBM blend ratio |

| Organic Photovoltaic (PTT-ODTTBT) | PTT-ODTTBT:PC71BM | 6.88 ± 0.12% PCE | 0.09 cm² active area |

| Organic Photovoltaic (ITO/ZnO/polymer) | Polymer:PC71BM blend | 7.05% PCE | 0.09 cm² active area |

Electroluminescent Properties in OLED Emissive Layers

2-Bromo-5-ethynylthiophene derivatives have found applications in organic light-emitting diode emissive layer development [6] [7]. The compound's conjugated structure enables the formation of materials with tailored electroluminescent properties suitable for display applications [6]. Research has demonstrated that thiophene-based compounds can be incorporated into polymer matrices to improve conductivity and stability of organic electronic devices .

Photopatterning methodologies have been developed for creating emissive polymer brushes incorporating thiophene derivatives [6]. These approaches utilize light-mediated atom transfer radical polymerization to grow patterned emissive structures with micron feature resolution [6]. The resulting polymer brushes demonstrate electroluminescence when incorporated into device architectures, with observable light emission occurring between 8 and 9 volts [6].

Multi-colored pixel arrays have been successfully fabricated using thiophene-containing emissive materials [6]. Red-green-blue arrangements created through photopatterning techniques have achieved white emission with chromaticity coordinates near the white point defined by illuminant DL65 [6]. The integration of iridium-based fluorescent and phosphorescent monomers with thiophene systems has enabled the synthesis of materials with emissive colors spanning the visible spectrum [6].

Advanced OLED architectures incorporating ultrathin emissive layers have achieved remarkable efficiency improvements [6]. White organic light-emitting diodes with spacer-free structures utilizing thiophene-based materials have demonstrated current efficiencies as high as 56.0 candelas per ampere and power efficiencies of 55.5 lumens per watt [6]. These performance metrics represent some of the highest values reported for devices fabricated using ultrathin emissive layer approaches [6].

Monomeric Building Blocks for π-Extended Molecular Wires

2-Bromo-5-ethynylthiophene serves as a fundamental monomeric building block for constructing π-extended molecular wire systems [9] [10]. The compound's structural features enable the formation of extended conjugated frameworks through strategic coupling reactions [9]. Oligo(arylene-ethynylene) molecular wires incorporating thiophene units demonstrate controllable electronic properties dependent on their arylene-ethynylene backbone composition [9].

The synthesis of these molecular wire systems typically employs one-pot methodologies that facilitate the construction of complex conjugated architectures [9]. Sonogashira coupling reactions using 2-bromo-5-ethynylthiophene as a starting material enable the formation of extended π-systems with defined electronic characteristics [9] [20]. The terminal alkyne functionality of the ethynyl group provides versatile coupling opportunities for molecular wire extension [20].

Thiophene-based conjugated macrocycles represent another class of π-extended systems where 2-bromo-5-ethynylthiophene derivatives play crucial roles [10]. These macrocyclic structures, composed entirely of thiophene units or incorporating donor-acceptor motifs, demonstrate enhanced optoelectronic properties suitable for various applications [10]. The formation of these systems relies on the controlled coupling of ethynylthiophene monomers to create closed-loop conjugated architectures [10].

Single-Molecule Conductance Studies

Single-molecule conductance measurements of systems incorporating 2-bromo-5-ethynylthiophene derivatives have provided fundamental insights into molecular electronic properties [9] [11] [12]. Scanning tunneling microscope break-junction techniques have been employed to determine conductance values for various molecular wire configurations [9] [11]. These measurements typically involve the formation and rupture of metal-molecule-metal junctions to extract statistical conductance data [11] [12].

Diethynylthiophene systems with thiolate anchor groups have demonstrated conductance values of log(G/G₀) = -3.73 ± 0.40 [9] [21]. These measurements were obtained using standardized experimental conditions to ensure accurate comparisons between different molecular architectures [9]. The conductance values show excellent agreement with quantum circuit rule predictions, highlighting the potential for these relationships to serve as predictive tools in molecular electronics research [9].

Extended aromatic systems incorporating thiophene units show systematic variations in conductance based on their molecular structure [9] [21]. Diethynylnaphthalene systems exhibit conductance values of -3.60 ± 0.25, while diethynylanthracene derivatives demonstrate values of -3.52 ± 0.49 [21]. These trends indicate that conductance properties do not simply correlate with aromatic character but are significantly influenced by electrode-molecule coupling effects [9].

The following table summarizes single-molecule conductance values for various π-extended systems:

| Molecular Structure | Conductance Value (log G/G₀) | Measurement Method | Key Property |

|---|---|---|---|

| Diethynylthiophene (thiolate) | -3.73 ± 0.40 | STM-BJ technique | Thiolate anchor group |

| Diethynylnaphthalene (thiolate) | -3.60 ± 0.25 | STM-BJ technique | Extended aromatic system |

| Diethynylanthracene (thiolate) | -3.52 ± 0.49 | STM-BJ technique | Anthracene core conductance |

| Ethynylthiophene derivatives | -3.4 to -4.1 | STM-BJ technique | Plateau formation range |

Oligoene molecular wires incorporating ethynylthiophene termini demonstrate unique potentiometer-like behavior [13]. These systems exhibit continuously variable conductance as the junction geometry is modified, with both the polyolefin chain and ethynylthio endgroups acting as electrical contacts [13]. The alkylthio endgroups stabilize the molecular junction while enabling controlled conductance modulation [13].

Interfacial Engineering in Organic Field-Effect Transistors

2-Bromo-5-ethynylthiophene derivatives have found applications in interfacial engineering for organic field-effect transistor optimization [15] [19]. The compound serves as an end-capping agent in the synthesis of semiconducting materials, enhancing thermal stability and film morphology properties . The bromine substituent enables efficient cross-coupling reactions crucial for developing high-performance organic semiconductors .

Dibenzothiophenothieno[3,2-b]thiophene isomers incorporating ethynylthiophene functionalities have demonstrated promising field-effect transistor performance [15]. The L-C12-DBTTT isomer with a collinear core structure has achieved hole mobilities of 2.44 square centimeters per volt-second [15]. Crystal engineering approaches utilizing different alkyl chain positions and aromatic core constructions have enabled the optimization of charge transport properties [15].

Multi-stimuli-responsive field-effect transistors have been developed using conjugated donor-acceptor polymers incorporating thiophene-based building blocks [19]. These systems utilize spiropyran groups in polymer side chains to create reversible switching behavior under various external stimuli including light irradiation, heating, and chemical treatment [19]. The incorporation of diketopyrrolopyrrole-quaterthiophene conjugated polymers has enabled the fabrication of devices with tunable semiconducting properties [19].

Electrostatic gating methodologies have been developed for controlling single-molecule junction conductance in field-effect transistor configurations [18]. Scanning tunneling microscope break-junction techniques incorporated with back-gated substrates enable the modulation of molecular orbital alignment relative to electrode Fermi energies [18]. These approaches provide precise control over charge transport properties at the single-molecule scale [18].

The synthesis and optimization of these systems rely on established synthetic methodologies summarized in the following table:

| Reaction Type | Starting Materials | Catalyst System | Reaction Conditions | Typical Yield |

|---|---|---|---|---|

| Sonogashira Coupling | 2-Bromo-5-ethynylthiophene + terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, DMF, room temperature | 82-83% |

| Suzuki-Miyaura Coupling | Thiophene boronic acid + halide | Pd(PPh₃)₄, K₂CO₃ | Toluene, reflux | 70-90% |

| Bromination of 5-ethynylthiophene | 5-ethynylthiophene + Br₂/NBS | H₂SO₄ catalyst | Dichloromethane, low temperature | 80-95% |

| Cross-coupling with alkyne | Bromothiophene + alkyne | Pd catalyst, Cu co-catalyst | Various solvents, moderate heating | 60-85% |